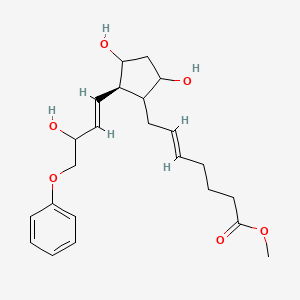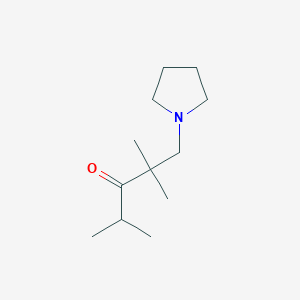
Pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-, typically involves the reaction of pyrrolidine with 2,2,4-trimethyl-3-oxopentanoic acid or its derivatives under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and high-pressure catalytic systems to optimize the reaction efficiency and scalability . The use of fixed-bed reactors and multistage purification processes, including extractive and azeotropic distillation, ensures the production of high-purity pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)- .
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-, has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-, involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological system and the nature of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-, include:
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-dione: A compound with two carbonyl groups at the second and fifth positions.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
What sets pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-, apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties . The presence of the 3-oxo-2,2,4-trimethylvaleryl group enhances its reactivity and potential for diverse applications in various fields .
Propiedades
Número CAS |
74332-85-7 |
|---|---|
Fórmula molecular |
C12H23NO |
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-1-pyrrolidin-1-ylpentan-3-one |
InChI |
InChI=1S/C12H23NO/c1-10(2)11(14)12(3,4)9-13-7-5-6-8-13/h10H,5-9H2,1-4H3 |
Clave InChI |
NUXLHTUDXCZONN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C(C)(C)CN1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


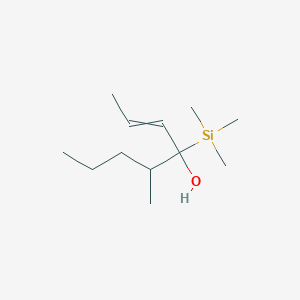
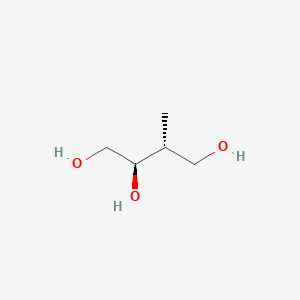

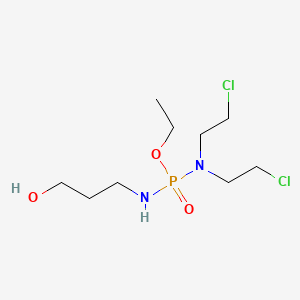
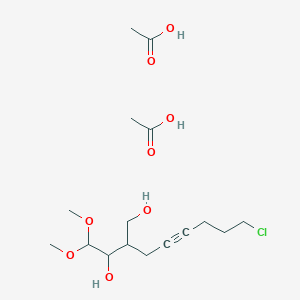
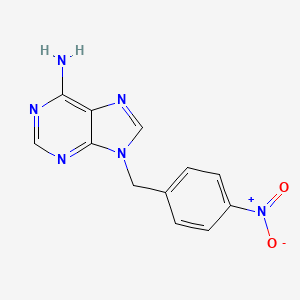

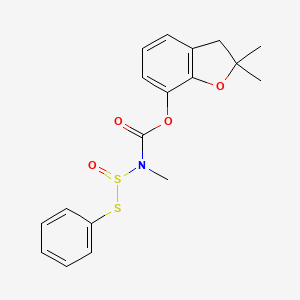
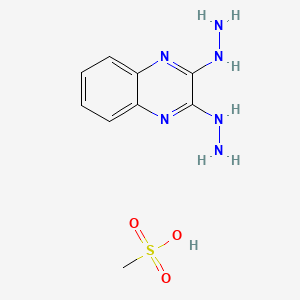
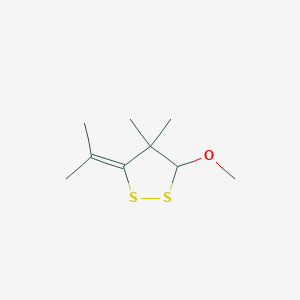
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate](/img/structure/B14444544.png)
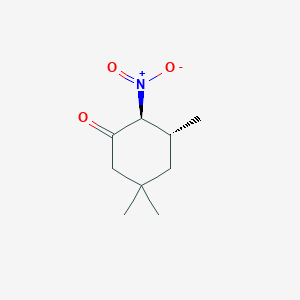
![1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene](/img/structure/B14444546.png)
